

An In-Depth Technical Guide to Reactive Red 4: Classification, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reactive Red 4

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Abstract

Reactive Red 4, a prominent member of the azo dye family, is a synthetic monochlorotriazine reactive dye extensively utilized in the textile industry for coloration of cellulosic fibers. This technical guide provides a comprehensive overview of its classification, chemical and physical properties, and detailed experimental protocols for its application in textile dyeing and as a biochemical tool. Furthermore, this guide delves into the toxicological profile of **Reactive Red 4** and explores its known interactions with biological systems, a critical aspect for its consideration in research and development settings.

Classification and Identification

Reactive Red 4 is classified as a synthetic, anionic, monochlorotriazine reactive azo dye.^{[1][2]} Its chemical structure features a triazine ring, which contains a reactive chlorine atom. This chlorine atom allows the dye to form a covalent bond with the hydroxyl groups of cellulosic fibers such as cotton and viscose, leading to excellent wash fastness.^[1]

Synonyms:

- Cibacron Brilliant Red 3B-A^[3]
- Procion Brilliant Red H-3B^[4]

- C.I. Reactive Red 4[5]
- Red B[6]

Table 1: Chemical and Physical Properties of Reactive Red 4

Property	Value	Reference(s)
CAS Number	17681-50-4	[3]
Molecular Formula	$C_{32}H_{19}ClN_8Na_4O_{14}S_4$	[3]
Molecular Weight	995.21 g/mol	[3]
Appearance	Dark purplish-red or maroon powder	[6]
λ_{max} (in water)	~515-524 nm	[7]
λ_{max} (with Chitosan)	~570 nm	[8]
Solubility in Water (25°C)	50 g/L	[5]

Experimental Protocols

Protocol for Dyeing Cotton Fabric with Reactive Red 4

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with **Reactive Red 4** to achieve a medium shade.

Materials:

- **Reactive Red 4** dye
- Scoured and bleached cotton fabric
- Sodium chloride (NaCl) or Glauber's salt (Na_2SO_4)
- Sodium carbonate (Soda ash, Na_2CO_3)
- Wetting agent

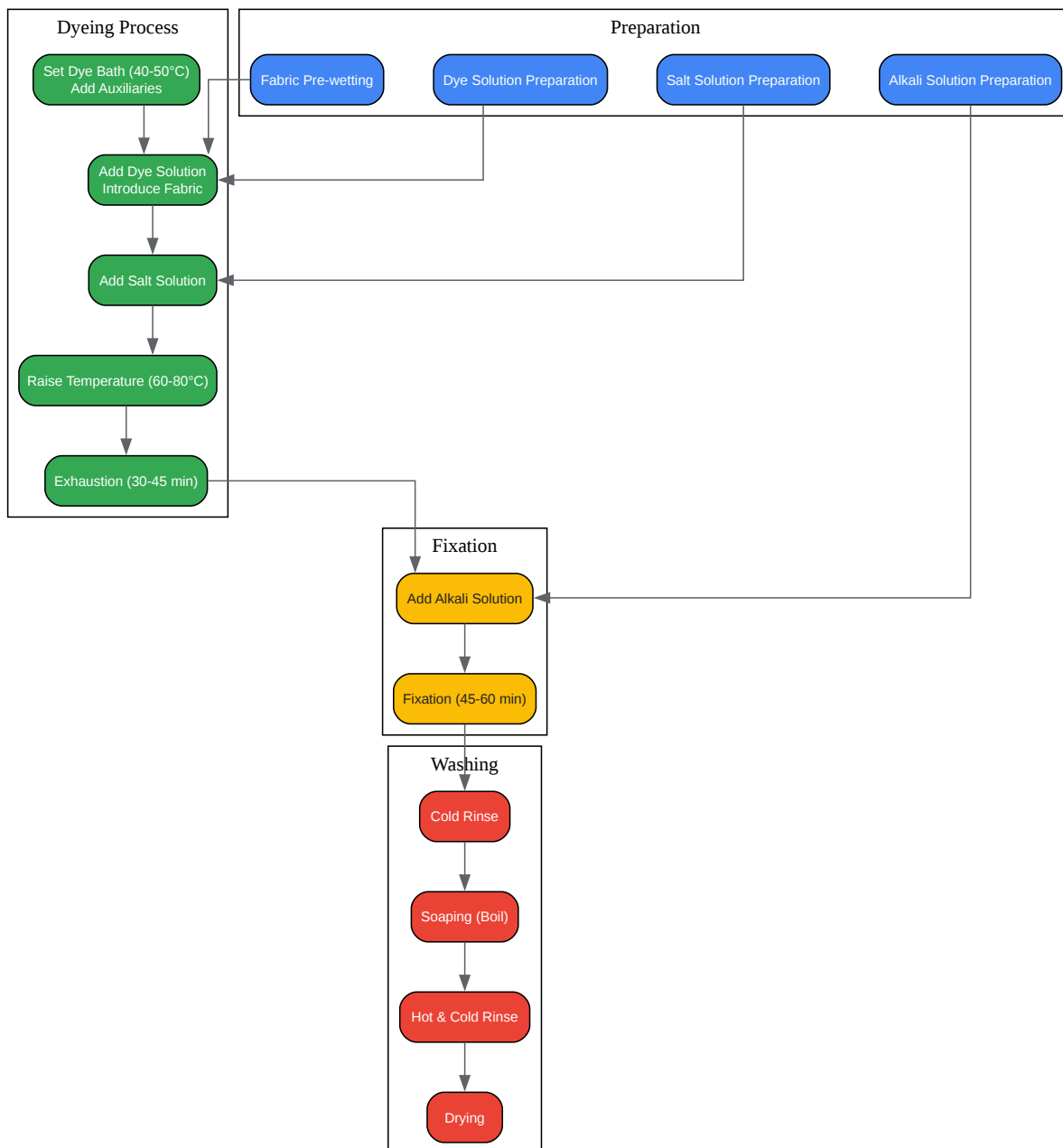
- Sequestering agent
- Levelling agent
- Distilled water
- Laboratory dyeing machine or water bath
- Beakers and stirring rods
- pH meter

Procedure:

- Fabric Preparation: Weigh the dry cotton fabric. Pre-wet the fabric thoroughly in distilled water.
- Dye Bath Preparation:
 - Calculate the required amount of dye, salt, and soda ash based on the weight of the fabric (owf) and the desired shade percentage. For a medium shade (e.g., 2% shade):
 - **Reactive Red 4:** 2% owf
 - Sodium chloride: 60 g/L
 - Sodium carbonate: 20 g/L
 - Prepare a stock solution of the dye by making a paste with a small amount of cold water and then dissolving it in hot water (80°C).[6]
 - In a separate container, dissolve the required amount of sodium chloride in distilled water.
 - In another container, dissolve the required amount of sodium carbonate in distilled water.
- Dyeing Process:
 - Set the dye bath to the initial temperature of 40-50°C.

- Add the wetting agent, sequestering agent, and levelling agent to the dye bath and stir.
- Add the dissolved dye solution to the bath and stir well.
- Introduce the pre-wetted cotton fabric into the dye bath.
- Gradually add the dissolved sodium chloride solution to the dye bath over 15-20 minutes.
- Slowly raise the temperature of the dye bath to 60-80°C over 30 minutes.[\[6\]](#)
- Continue dyeing at this temperature for 30-45 minutes, ensuring the fabric is constantly agitated for even dyeing.
- Fixation:
 - After the exhaustion phase, gradually add the dissolved sodium carbonate solution to the dye bath over 10-15 minutes to raise the pH to 10.5-11.[\[9\]](#)
 - Continue the dyeing process for another 45-60 minutes at the same temperature to allow for the fixation of the dye to the fabric.[\[9\]](#)
- Washing:
 - Drain the dye bath.
 - Rinse the dyed fabric with cold water until the water runs clear.
 - Perform a soaping treatment by washing the fabric in a solution containing 2 g/L of a non-ionic detergent at or near boiling for 10-15 minutes to remove any unfixed dye.[\[10\]](#)
 - Rinse the fabric thoroughly with hot water and then with cold water.
 - Squeeze out the excess water and air dry the fabric.

Workflow for Cotton Dyeing with **Reactive Red 4**



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Caption: Workflow for dyeing cotton with **Reactive Red 4**.

Protocol for Yeast Hexokinase Inhibition Assay

Reactive Red 4 is a known inhibitor of yeast hexokinase, acting by binding to the enzyme's active site.^[7] This protocol provides a general framework for assessing this inhibition.

Materials:

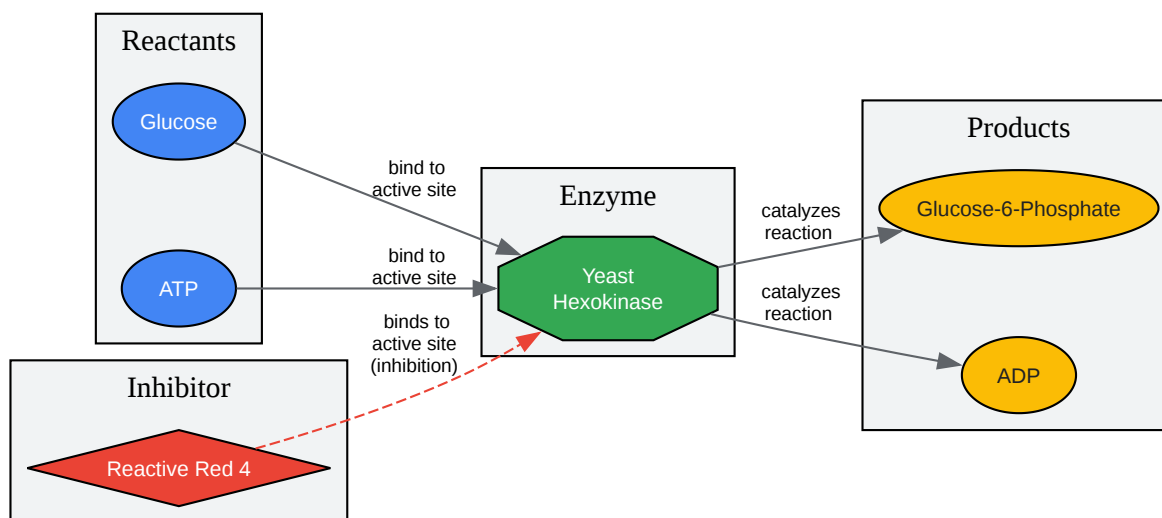
- Yeast Hexokinase
- **Reactive Red 4** (Cibacron Brilliant Red 3B-A)
- ATP (Adenosine triphosphate)
- D-Glucose
- Tris-HCl buffer (pH 7.5)
- Magnesium chloride (MgCl_2)
- Coupled enzyme system (e.g., Glucose-6-phosphate dehydrogenase and NADP^+)
- Spectrophotometer capable of measuring absorbance at 340 nm
- 96-well microplate (optional)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of yeast hexokinase in Tris-HCl buffer.
 - Prepare a stock solution of **Reactive Red 4** in distilled water. The dissociation constant (KD) is reported to be 120 μM , which can be a starting point for determining the concentration range.^[7]
 - Prepare stock solutions of ATP, D-glucose, MgCl_2 , and the coupled enzyme system components in Tris-HCl buffer.
- Assay Setup:

- The assay measures the rate of NADPH formation, which is proportional to hexokinase activity, by monitoring the increase in absorbance at 340 nm.
- In a microplate well or a cuvette, combine the Tris-HCl buffer, MgCl_2 , ATP, D-glucose, and the coupled enzyme system.
- Add varying concentrations of **Reactive Red 4** to the experimental wells. Include a control well with no inhibitor.
- Enzyme Reaction and Measurement:
 - Initiate the reaction by adding the yeast hexokinase solution to all wells.
 - Immediately begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a spectrophotometer.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
 - Plot the reaction velocity against the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Logical Relationship of Hexokinase Inhibition



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Caption: Competitive inhibition of yeast hexokinase by **Reactive Red 4**.

Toxicological Profile and Biological Interactions

The toxicological properties of **Reactive Red 4** have not been fully investigated.[6] However, as with many synthetic dyes, caution should be exercised during handling. It may cause eye, skin, respiratory, and digestive tract irritation.[6]

Signaling Pathway Interactions

Currently, there is a lack of specific, in-depth research detailing the direct effects of **Reactive Red 4** on cellular signaling pathways. However, some azo dyes have been shown to induce oxidative stress and DNA damage. For instance, the synthetic food dye Red 40, which is also an azo dye, has been demonstrated to cause DNA damage and colonic inflammation in mice, potentially impacting the microbiome.[11] It is plausible that **Reactive Red 4** could exert similar effects, possibly through the generation of reactive oxygen species (ROS), which can modulate various signaling pathways, including:

- MAPK (Mitogen-Activated Protein Kinase) pathway: Often involved in cellular responses to stress.

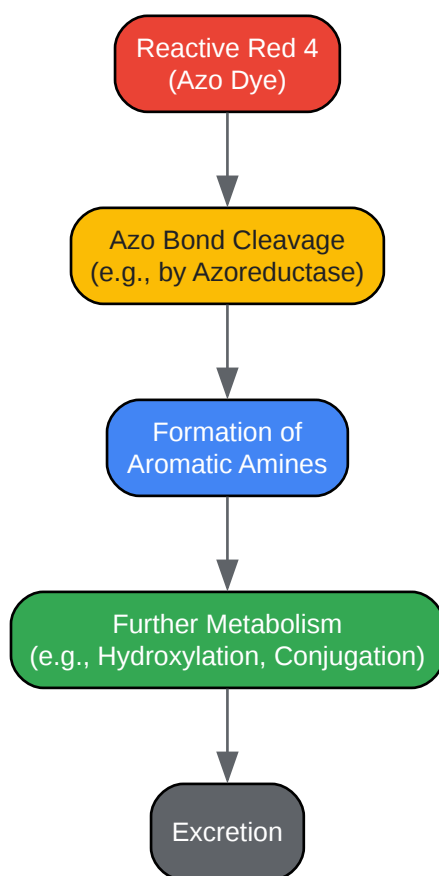
- PI3K-Akt signaling pathway: Plays a crucial role in cell survival and proliferation.
- NF- κ B (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway: A key regulator of the inflammatory response.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by **Reactive Red 4**.

Metabolic Fate

The metabolic degradation of azo dyes like **Reactive Red 4** often involves the reductive cleavage of the azo bond ($-N=N-$). This can be carried out by various microorganisms and may also occur in the mammalian liver. This cleavage can lead to the formation of aromatic amines, some of which are known to be carcinogenic. The specific metabolic pathway for **Reactive Red 4** has not been extensively detailed in the available literature.

Hypothetical Metabolic Degradation Pathway



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Caption: A generalized metabolic pathway for azo dyes.

Safety and Handling

When working with **Reactive Red 4**, it is essential to follow standard laboratory safety procedures.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[6]
- Ventilation: Use in a well-ventilated area to minimize dust inhalation.[6]
- Handling: Avoid generating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[6]

Conclusion

Reactive Red 4 is a versatile monochlorotriazine azo dye with significant applications in the textile industry and as a specific inhibitor in biochemical research. This guide has provided a detailed overview of its classification, physicochemical properties, and standardized protocols for its use. While its toxicological profile and interactions with cellular signaling pathways are not yet fully elucidated, the potential for oxidative stress and the formation of aromatic amine metabolites warrants careful handling and further investigation, particularly for professionals in drug development and related scientific fields.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Reactive Red 4: Classification, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097997#reactive-red-4-dye-classification-and-type]

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